Epinastine - 80012-43-7

Epinastine

Catalog Number: EVT-291919
CAS Number: 80012-43-7
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epinastine hydrochloride ((±)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride) is a second-generation antihistamine. [ [] ] In scientific research, Epinastine is primarily utilized as a tool to study allergic reactions and their underlying mechanisms. It is often used in animal models and in vitro studies to investigate the inflammatory processes associated with allergic diseases. Epinastine's multifaceted pharmacological properties make it valuable for researching the complex interplay of various mediators involved in allergic responses.

9,13b-Dehydroepinastine

Compound Description: 9,13b-Dehydroepinastine is a metabolite of Epinastine found in humans. While information about its specific pharmacokinetics was limited, a study successfully developed and applied an ultra-performance liquid chromatography-tandem mass spectrometry method to measure both Epinastine and 9,13b-Dehydroepinastine simultaneously in human plasma. []

Relevance: As a direct metabolite of Epinastine, 9,13b-Dehydroepinastine's presence offers valuable insights into the drug's metabolic pathway in humans. Understanding its pharmacokinetic properties is crucial for optimizing Epinastine dosage and achieving personalized pharmacotherapy. []

Mepyramine

Compound Description: Mepyramine is a first-generation H1-antagonist. Research suggests that both Mepyramine and Epinastine utilize a similar influx transporter for brain uptake. This transporter exhibits characteristics of organic cation transporters and displays a preference for Mepyramine over Epinastine, as demonstrated by comparative uptake studies in rat brain capillary endothelial cells (RBEC1). []

Relevance: Mepyramine serves as a valuable point of comparison to understand Epinastine's transport mechanisms, particularly concerning blood-brain barrier penetration. The shared influx transporter, yet differing affinities, suggest shared yet distinct transport pathways for these H1-antagonists. []

Chlorpheniramine

Compound Description: Chlorpheniramine is a first-generation H1-antagonist known for its sedative side effects. Research indicates that, unlike Epinastine, Chlorpheniramine does not effectively block bronchospasm induced by the adenosine A3 receptor agonist N6-2-(4-aminophenyl)ethyladenosine in a rat model. [] Furthermore, in a clinical trial involving patients with atopic dermatitis, Chlorpheniramine concentrations in the skin were below the lower limit of quantification, suggesting poor distribution to the skin, contrasting with Epinastine's higher skin concentration. [, ]

Relevance: The comparison with Chlorpheniramine highlights Epinastine's broader range of pharmacological effects beyond H1-receptor antagonism. Epinastine's efficacy in the rat bronchospasm model, where Chlorpheniramine fails, suggests the involvement of additional mechanisms impacting neurokinin and potassium channels. [] Additionally, Epinastine's superior skin distribution, as opposed to Chlorpheniramine, further supports its effectiveness in treating dermatological conditions like atopic dermatitis. [, ]

Terfenadine

Compound Description: Terfenadine is a second-generation antihistamine previously used to treat allergies but later withdrawn due to cardiotoxicity. In contrast to Epinastine, Terfenadine is extensively metabolized by human liver microsomes primarily to Terfenadine acid via CYP3A4, leading to a significantly higher metabolic clearance rate. [] Additionally, while both drugs weakly inhibit CYP2D6 activity, only Terfenadine strongly inhibits CYP3A4 activity, highlighting a potential risk for drug interactions not observed with Epinastine. [] Electrophysiological studies revealed that Terfenadine, unlike Epinastine, significantly inhibits the HERG current, which could prolong the QT interval and potentially lead to cardiac arrhythmias. []

Relevance: The comparison between Epinastine and Terfenadine highlights the differences in their metabolic pathways and potential for adverse effects. Epinastine's lower metabolic clearance and lack of significant CYP3A4 inhibition suggest a reduced risk of drug interactions compared to Terfenadine. [] Moreover, unlike Terfenadine, Epinastine's lack of effect on the HERG current indicates a favorable safety profile concerning potential cardiotoxicity. []

Ketotifen

Compound Description: Ketotifen, a second-generation antihistamine, acts as both an H1-receptor antagonist and a mast cell stabilizer. Studies have shown that while both Epinastine and Ketotifen suppress histamine-induced bronchoconstriction, Epinastine exhibits a faster onset of action and longer-lasting effects. [] Furthermore, in a study investigating the anti-allergic effects on immediate hypersensitivity reactions, Epinastine displayed a greater potency than Ketotifen in inhibiting platelet-activating factor (PAF)-induced bronchospasm and leukotriene C4 (LTC4)-induced contraction of isolated guinea pig trachea. []

Relevance: Comparing Epinastine and Ketotifen reveals their distinct pharmacological profiles. Epinastine's faster onset, prolonged action, and greater potency against PAF and LTC4 suggest a broader and possibly more effective approach to managing allergic reactions compared to Ketotifen. [, ]

Other Related Compounds

  • Acetylcholine: While Epinastine inhibits cholinergic contractions in guinea pig and human airways, it does not directly affect the response to acetylcholine itself, suggesting an upstream modulation of acetylcholine release. []
  • Substance P: Epinastine indirectly inhibits the effects of Substance P, a neuropeptide involved in inflammatory responses, through prejunctional modulation of neurotransmitter release rather than direct receptor antagonism. [, ]
  • Leukotriene B4 (LTB4): Epinastine demonstrates inhibitory effects on granulocyte accumulation induced by LTB4, further supporting its anti-inflammatory properties beyond histamine antagonism. []
  • Other H1-Antagonists: The research papers also mention several other H1-antagonists, including Ebastine, Cetirizine, Desloratadine, Azelastine, Oxatomide, and Mequitazine. These drugs are often included as comparators to assess the efficacy and safety profile of Epinastine in various experimental settings, primarily focusing on histamine-mediated responses. [, , , , , , , ]
Synthesis Analysis

The synthesis of epinastine has evolved over the years, with several methods reported in scientific literature and patents. One notable method involves starting with 2-aminobenzophenone, which undergoes a series of reactions:

  1. Formation of 2-benzylaniline: Reacting 2-aminobenzophenone with a silane agent.
  2. Acylation: Treatment with 2-chloroacetyl chloride to produce N-(2-benzyl phenyl)-2-chloroacetamide.
  3. Cyclization: This compound undergoes dehydration and cyclization to yield 6-(chloromethyl)-11H-dibenzo[b,e]azepine.
  4. Azidation: The chloromethyl compound is converted to an azido derivative.
  5. Reduction: The azido compound is reduced to form 6-(aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine.
  6. Final Cyclization: The last step involves cyclization with cyanogen bromide to yield epinastine .

This method is noted for its safety and cost-effectiveness compared to older methods that required hazardous reagents like lithium aluminum hydride.

Molecular Structure Analysis

Epinastine has a complex molecular structure characterized by its dibenzoazepine core. The molecular formula for epinastine is C19H21ClN2C_{19}H_{21}ClN_2, with a molecular weight of approximately 320.84 g/mol. Its structure includes:

  • A dibenzo[b,e]azepine ring system.
  • A chloromethyl group.
  • An amino group contributing to its antihistaminic activity.

The compound's three-dimensional conformation plays a crucial role in its interaction with H1 receptors, influencing its efficacy and selectivity .

Chemical Reactions Analysis

Epinastine participates in various chemical reactions during its synthesis, including:

  • Acylation Reactions: Involving the introduction of acyl groups to amines.
  • Cyclization Reactions: Key for forming the dibenzoazepine structure from linear precursors.
  • Reduction Reactions: Converting azides to amines, which are critical intermediates in the synthesis process.

These reactions are typically carried out under controlled conditions to optimize yield and purity .

Mechanism of Action

Epinastine exerts its pharmacological effects primarily through competitive antagonism at H1 histamine receptors. By binding to these receptors, it prevents histamine from eliciting its typical effects, such as vasodilation and increased vascular permeability, which are responsible for allergic symptoms.

In addition to H1 receptor antagonism, epinastine also exhibits some degree of mast cell stabilization, further contributing to its anti-allergic properties . This dual mechanism enhances its effectiveness in treating allergic conjunctivitis.

Physical and Chemical Properties Analysis

Epinastine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Melting Point: Epinastine has a melting point around 150°C.
  • Stability: The compound is relatively stable under normal conditions but should be stored away from light and moisture to maintain its efficacy.

These properties are essential for formulating effective pharmaceutical products .

Applications

Epinastine is primarily used in ophthalmology as an antihistamine for treating allergic conjunctivitis. Its applications include:

  • Ophthalmic Solutions: Formulated as eye drops for direct application to alleviate symptoms of allergies.
  • Contact Lenses: Incorporated into daily disposable soft contact lenses that release epinastine over time, providing sustained relief from allergy symptoms .
  • Research Applications: Epinastine's mechanisms are studied in various experimental models to understand better its effects on allergic responses and potential off-label uses.
Chemical and Physicochemical Properties of Epinastine

Molecular Structure and Stereochemical Configuration

Epinastine, chemically designated as (RS)-3-amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine, is a tetracyclic guanidine derivative with a molecular formula of C₁₆H₁₅N₃ and a molecular weight of 249.32 g/mol. The compound features a dibenzazepine core fused with an imidazoline ring, creating a rigid, planar structure. This core consists of two benzene rings connected by a seven-membered azepine ring, with the imidazoline moiety attached at positions 5 and 6 of the azepine ring. The guanidine group at position 3 of the imidazoline ring contributes to its basicity (pKa = 8.1) and cationic character at physiological pH [2] [7] [8].

  • Stereochemistry: Epinastine contains a chiral center at the fusion point of the azepine and imidazoline rings (position 13b), resulting in two enantiomers. However, it is clinically used as a racemic mixture due to equipotent antihistaminic activity of both enantiomers. X-ray crystallography confirms that the molecule adopts a "butterfly-like" conformation, where the tricyclic system bends along the N6-C7 axis, with a dihedral angle of 125° between the benzene rings. This conformation facilitates optimal interaction with histamine H₁ receptors [7] [8].

  • Electronic Properties: The conjugated π-system across the tricyclic framework results in a UV absorption maximum at 280 nm (ε = 4,500 M⁻¹cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy reveals key proton signals: aromatic hydrogens at δ 7.1–7.3 ppm (multiplet, 8H), azepine CH₂ at δ 4.2 ppm (doublet), and imidazoline CH₂ at δ 3.8 ppm (triplet). The hydrochloride salt (C₁₆H₁₆ClN₃), commonly used in formulations, exhibits a melting point of 205–208°C and enhanced crystallinity due to ionic lattice stabilization [4] [8].

Table 1: Molecular Properties of Epinastine

PropertyValueMethod
Molecular FormulaC₁₆H₁₅N₃High-Resolution MS
Molecular Weight249.32 g/molCalculated
Melting Point (HCl salt)205–208°CDifferential Scanning Calorimetry
UV λmax280 nmSpectrophotometry
pKa8.1 ± 0.2Potentiometric Titration
Crystal System (HCl salt)Monoclinic, P2₁/cX-ray Diffraction

Synthesis Pathways and Industrial Production Techniques

The synthesis of epinastine involves strategic ring-forming reactions, with industrial routes prioritizing safety and scalability over traditional methods.

  • Classical Pathway: Early synthetic routes relied on hazardous reagents. 2-Benzylaniline was treated with phosgene to form an isocyanate intermediate, followed by intramolecular Friedel-Crafts acylation to yield 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one. This ketone was chlorinated (PCl₅) and then reacted with NaCN to introduce a nitrile group. Subsequent reduction with LiAlH₄ generated 6-(aminomethyl)-5,6-dihydromorphanthridine, which underwent cyclization with toxic cyanogen bromide to form the imidazoline ring. This route suffered from low overall yields (25–30%) and required specialized equipment for handling volatile toxins [1] [3] [9].

  • Modern Industrial Route: Contemporary processes avoid phosgene and cyanogen bromide. A key intermediate, N-(2-benzylphenyl)-2-chloroacetamide, is synthesized from 2-benzylaniline and chloroacetyl chloride. Cyclization via Bischler-Napieralski reaction (POCl₃, reflux) yields 6-(chloromethyl)-11H-dibenzo[b,e]azepine. Azidation with NaN₃ in DMF produces 6-(azidomethyl)-11H-dibenzo[b,e]azepine, which is reduced using Pd/C-catalyzed hydrogenation or trimethylsilane. Spontaneous cyclization of the resulting amine forms the imidazoline ring, yielding epinastine base. Salt formation with HCl in ether affords the final hydrochloride salt in >85% purity and 65% overall yield [1] [5] [3].

  • Innovative Approach: A 2020 breakthrough uses a dehydroepinastine intermediate. 6-(Cyanamide)-11H-dibenzo[b,e]azepine is synthesized by displacing chloride from the chloroacetamide intermediate with cyanamide. Selective reduction of the imine bond with NaBH₄ or NaBH₃CN triggers spontaneous cyclization, achieving epinastine in three steps with 75% yield. This method eliminates purification intermediates and reduces waste, making it environmentally and economically superior [3].

Table 2: Comparison of Epinastine Synthesis Methods

MethodKey StepsYield (%)Industrial Viability
Classical (Phosgene-based)Isocyanate formation → Friedel-Crafts → Cyanogen bromide cyclization25–30Low (toxicity issues)
Modern (Chloroacetamide)Chloroacetylation → Bischler-Napieralski → Azidation → Reduction65High (avoids regulated reagents)
Dehydroepinastine RouteCyanamide displacement → Selective reduction → Autocyclization75Excellent (fewer steps, high yield)

Stability Under Varied Environmental Conditions

Epinastine hydrochloride exhibits robust stability under controlled conditions but degrades under extreme stressors, necessitating specific formulation safeguards.

  • Thermal Stability: Differential scanning calorimetry (DSC) shows no decomposition below 180°C. Accelerated stability studies (40°C/75% RH) over 6 months reveal <0.5% degradation products in lyophilized powder. However, solutions (pH 7.4) degrade at 60°C, with 5% degradation over 30 days, forming N-desamino epinastine via hydrolytic cleavage of the guanidine group. The solid-state degradation follows zero-order kinetics (Ea = 85 kJ/mol), while solution degradation adheres to first-order kinetics [4] [5] [8].

  • Photolytic Sensitivity: Exposure to UV light (300–400 nm) induces ring-opening reactions, generating benzaldehyde and 2-(aminophenyl)acetamide derivatives. Photo-degradation is minimized by amber glass packaging or opaque containers, reducing degradation to <1% over 12 months under standard lighting. ICH Q1B-compliant studies confirm that epinastine requires "protection from light" classification [4] [6].

  • pH-Dependent Hydrolysis: The compound remains stable in acidic conditions (pH 2–4) but undergoes rapid hydrolysis above pH 8.0. At pH 9.0 (25°C), the half-life is 14 days, with cleavage occurring at the azepine-imidazoline junction. Buffering agents (e.g., citrate at pH 3.5–4.5) enhance solution stability, with <2% degradation over 24 months in ophthalmic formulations [5] [8].

Table 3: Stability Profile of Epinastine Hydrochloride

Stress ConditionDegradation ProductsHalf-LifeMitigation Strategy
Dry Heat (100°C)None detected>5 years (extrapolated)Store below 30°C
Acidic Hydrolysis (pH 2.0)Negligible degradation>10 yearsUse low-pH buffers
Alkaline Hydrolysis (pH 9.0)Ring-opened amides14 daysAvoid alkaline excipients
UV Exposure (300 nm)Benzaldehyde derivatives48 hoursAmber glass packaging
Oxidative Stress (0.3% H₂O₂)N-Oxide epinastine10 daysAntioxidants (e.g., BHT)

Solubility, Partition Coefficients, and Ionization Behavior

Epinastine's physicochemical behavior is defined by its amphiphilic nature and pH-dependent ionization, influencing formulation design.

  • Solubility: The hydrochloride salt demonstrates high aqueous solubility (57 mg/mL or 199.46 mM at 25°C) due to its ionic character. It is freely soluble in polar solvents like methanol (62 mg/mL), ethanol (57 mg/mL), and DMSO (61 mg/mL) but exhibits limited solubility in apolar solvents (<0.1 mg/mL in chloroform or hexane). Solubility increases linearly with temperature in water (ΔsolH = +15.2 kJ/mol), showing no polymorphic transitions. Co-solvents (e.g., propylene glycol) enhance solubility in non-aqueous matrices, critical for ophthalmic solutions [6] [8].

  • Partition Coefficients: The experimental log P (octanol/water) for the unionized base is 2.34 ± 0.05, reflecting moderate lipophilicity. However, at physiological pH (7.4), the apparent log D is -0.7 due to protonation of the guanidine group (99% ionized). This ionization limits blood-brain barrier penetration, explaining epinastine's non-sedating profile. Membrane permeability (Caco-2 assay: Papp = 5.2 × 10⁻⁶ cm/s) aligns with its topical bioavailability [6] [7].

  • Ionization and Protein Binding: The pKa of 8.1 corresponds to protonation of the imidazoline ring's secondary amine. At pH 7.4, 94% of molecules exist as monocations, while at pH 5.0 (e.g., lacrimal fluid), nearly 100% ionization occurs. Protein binding in human plasma is 64%, primarily to albumin, with negligible affinity for α₁-acid glycoprotein. The blood-to-plasma ratio of 0.8 indicates balanced distribution [4] [8].

Table 4: Solubility and Partitioning Data

Solvent/SystemSolubility or CoefficientConditions
Water57 mg/mL (199.46 mM)25°C, pH 5.0
Methanol62 mg/mL25°C
Ethanol57 mg/mL25°C
DMSO61 mg/mL25°C
log P (octanol/water)2.34Unionized form
log D (pH 7.4)-0.737°C
pKa8.125°C
Plasma Protein Binding64%Human plasma, equilibrium dialysis
  • Impact of Counterions: Beyond hydrochloride, epinastine gluconate and hydrobromide salts show similar solubility but differ in hygroscopicity. The hydrochloride salt exhibits the lowest hygroscopicity (0.2% weight gain at 80% RH), making it preferred for solid formulations. Mesylate salts increase solubility to >100 mg/mL but compromise stability due to sulfonate-mediated hydrolysis [8].

Properties

CAS Number

80012-43-7

Product Name

Epinastine

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)

InChI Key

WHWZLSFABNNENI-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Solubility

1.63e-01 g/L

Synonyms

3-amino-9,13b-dihydro-1H-benz(c,f)imidazo(1,5a)azepine
epinastine
epinastine hydrochloride
Flurinol
WAL 80
WAL 801
WAL 801 CL
WAL 801CL
WAL-80 Cl

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.